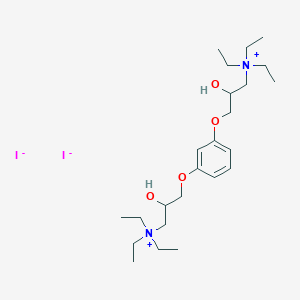
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is a chemical compound that has been used in scientific research for various purposes. It is a quaternary ammonium compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, which leads to their death. It is also thought to facilitate the uptake of genetic material into cells, which makes it an effective transfection agent.
Efectos Bioquímicos Y Fisiológicos
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been found to have minimal toxicity in vitro and in vivo. It has also been found to be non-mutagenic and non-carcinogenic. However, it has been shown to have some cytotoxic effects at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is its broad-spectrum antimicrobial activity. It has also been found to be an effective transfection agent, which makes it useful for gene therapy research. However, one of the limitations of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is its cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide). One area of research could focus on optimizing the synthesis method to improve yields and reduce costs. Another area of research could focus on exploring the potential use of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) in gene therapy and other biomedical applications. Additionally, further studies could be conducted to better understand the mechanism of action of Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) and its cytotoxic effects at high concentrations.
Métodos De Síntesis
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) is synthesized through a specific method that involves the reaction of triethylamine with 1,4-dibromo-2-butene and then with 1,4-bis(chloromethyl)benzene. The resulting compound is then treated with sodium iodide to produce Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide). This synthesis method has been studied extensively and has been found to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been used in scientific research for various purposes. It has been studied for its antimicrobial properties and has been found to be effective against a range of microorganisms, including bacteria and fungi. It has also been studied for its potential use in gene therapy, as it has been found to be an effective transfection agent. Additionally, Ammonium, (m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethyl-, diiodide) has been used in the synthesis of other compounds and as a reagent in organic chemistry.
Propiedades
Número CAS |
101501-69-3 |
|---|---|
Nombre del producto |
AMMONIUM, (m-PHENYLENEBIS(OXY(2-HYDROXYTRIMETHYLENE)))BIS(TRIETHYL-, DIIODIDE |
Fórmula molecular |
C24H46I2N2O4 |
Peso molecular |
680.4 g/mol |
Nombre IUPAC |
triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C24H46N2O4.2HI/c1-7-25(8-2,9-3)17-21(27)19-29-23-14-13-15-24(16-23)30-20-22(28)18-26(10-4,11-5)12-6;;/h13-16,21-22,27-28H,7-12,17-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
JPXOPPVKEPKMPQ-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
SMILES canónico |
CC[N+](CC)(CC)CC(COC1=CC(=CC=C1)OCC(C[N+](CC)(CC)CC)O)O.[I-].[I-] |
Sinónimos |
(m-Phenylenebis(oxy(2-hydroxytrimethylene)))bis(triethylammonium iodid e) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

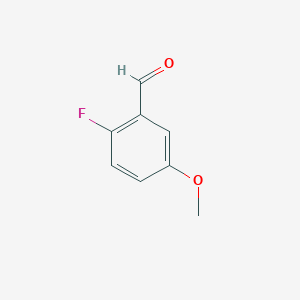


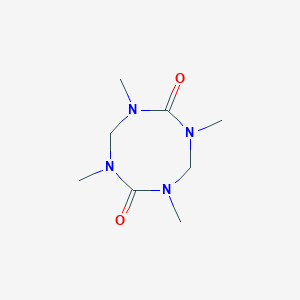
![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
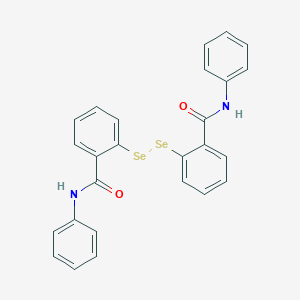
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

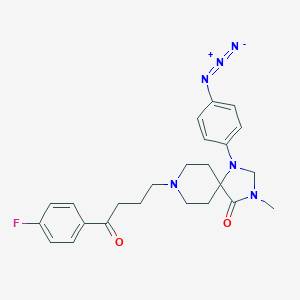

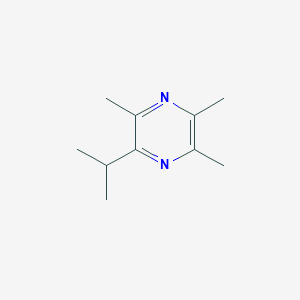
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)